Cas no 890-98-2 (Benzyl DL-Mandelate)

Benzyl DL-Mandelate structure
Benzyl DL-Mandelate structure
商品名:Benzyl DL-Mandelate
CAS番号:890-98-2
MF:C15H14O3
メガワット:242.2699
MDL:MFCD00021856
CID:94619
PubChem ID:87572719

Benzyl DL-Mandelate 化学的及び物理的性質

名前と識別子

    • DL-Mandelic Acid Benzyl Ester
    • Benzyl DL-Mandelate
    • Phenylglycolic acid benzyl ester
    • <small>DL<
    • benzyl 2-hydroxy-2-phenylacetate
    • BENZYL MANDELATE
    • Benzylin
    • Spasmolyt
    • D-(-)-Mandelic Acid Benzyl Ester
    • Mandelic acid, benzyl ester
    • JFKWZVQEMSKSBU-UHFFFAOYSA-N
    • Benzylmandelate
    • BenzylDL-Mandelate
    • Benzyl-dl-mandelate
    • benzylmandelat
    • Maybridge3_000939
    • Mandelic acid benzyl ester
    • Benzyl hydroxy(phenyl)acetate
    • Benzeneacetic acid, .alpha.-hydroxy-, phenyl
    • SY107958
    • AI3-20078
    • CHEMBL3546284
    • D91378
    • NS00042400
    • UNII-2QN49PWH71
    • alpha-Hydroxybenzeneacetic acid phenylmethyl ester
    • 2QN49PWH71
    • NSC-9522
    • MFCD00274325
    • AM81397
    • (RS)-BENZYL MANDELATE
    • HMS1433K15
    • D-(-)-MANDELICACIDBENZYLESTER
    • NSC 9522
    • Q27255488
    • BENZYLMANDELATE [WHO-DD]
    • SY066859
    • SY110589
    • NS 9522
    • DTXSID301035097
    • IDI1_012326
    • BCP17346
    • Benzeneacetic acid, alpha-hydroxy-, phenylmethyl ester (9CI)
    • Benzyl (R)-2-Hydroxy-2-phenylacetate
    • Benzeneacetic acid, .alpha.-hydroxy-, phenylmethyl ester
    • MFCD00021856
    • benzyl-2-hydroxy-2-phenylacetate
    • 890-98-2
    • BENZYL PHENYLGLYCOLATE
    • AS-60976
    • M0711
    • SCHEMBL536227
    • CS-0081480
    • Benzyl (S)-2-Hydroxy-2-phenylacetate
    • FT-0771761
    • NSC9522
    • BENZYL MANDELATE [MART.]
    • FT-0652835
    • Benzeneacetic acid, alpha-hydroxy-, phenylmethyl ester
    • EINECS 212-965-7
    • AKOS024302275
    • DB-016156
    • BENZYL MANDELATE (MART.)
    • DB-253897
    • DB-016126
    • MDL: MFCD00021856
    • インチ: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2
    • InChIKey: JFKWZVQEMSKSBU-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 242.094294304g/mol
  • どういたいしつりょう: 242.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 93.0 to 97.0 deg-C
  • ふってん: 386.8±27.0 °C at 760 mmHg
  • フラッシュポイント: 163.0±16.5 °C
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Benzyl DL-Mandelate セキュリティ情報

Benzyl DL-Mandelate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B863281-1g
Benzyl DL-Mandelate
890-98-2 ≥98%(GC)
1g
¥96.00 2022-09-02
Alichem
A019118450-500g
Benzyl 2-hydroxy-2-phenylacetate
890-98-2 95%
500g
$563.04 2023-08-31
TRC
B130128-250mg
Benzyl DL-Mandelate
890-98-2
250mg
$ 50.00 2022-06-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0711-25G
Benzyl DL-Mandelate
890-98-2 >98.0%(GC)
25g
¥150.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0711-500g
Benzyl DL-Mandelate
890-98-2 98.0%(GC)
500g
¥1990.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B153107-25G
Benzyl DL-Mandelate
890-98-2 98%
25g
¥167.90 2023-09-04
1PlusChem
1P003OKU-500g
Benzyl 2-hydroxy-2-phenylacetate
890-98-2 >98.0%(GC)
500g
$288.00 2024-04-20
A2B Chem LLC
AB71022-500g
Benzyl-DL-mandelate
890-98-2 >98.0%(GC)
500g
$240.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1152120-25g
Benzyl mandelate
890-98-2 98%
25g
¥186.00 2024-04-26
Aaron
AR003OT6-5g
Benzyl 2-hydroxy-2-phenylacetate
890-98-2 98%
5g
$7.00 2025-01-22

Benzyl DL-Mandelateに関する追加情報

Professional Introduction to Benzyl DL-Mandelate (CAS No. 890-98-2)

Benzyl DL-Mandelate, with the chemical formula C14H12O2 and a CAS number of 890-98-2, is a significant compound in the field of pharmaceuticals and chemical biology. This compound is an ester derivative of mandelic acid, featuring a benzyl group attached to the α-hydroxy acid backbone. Its unique structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The synthesis of Benzyl DL-Mandelate typically involves the esterification of mandelic acid with benzyl alcohol under acidic conditions. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, facilitating the formation of an ester bond. TheDL configuration indicates that the compound contains a racemic mixture of both (R)- and (S)-enantiomers, providing a balanced representation of its optical activity.

In recent years, Benzyl DL-Mandelate has garnered attention in the pharmaceutical industry due to its potential applications as a chiral building block in drug synthesis. Chiral drugs are essential in modern medicine because they often exhibit different biological activities depending on their stereochemistry. The racemic nature of Benzyl DL-Mandelate allows researchers to explore both enantiomers separately, optimizing their use in pharmaceutical formulations.

One of the most promising areas of research involving Benzyl DL-Mandelate is its role in the development of novel analgesics. Mandelic acid derivatives have long been studied for their pain-relieving properties, and Benzyl DL-Mandelate is no exception. Recent studies have shown that certain esters of mandelic acid can interact with opioid receptors, potentially offering alternative pain management solutions. The benzyl group in Benzyl DL-Mandelate enhances its solubility and bioavailability, making it an attractive candidate for further investigation.

Additionally, Benzyl DL-Mandelate has been explored as a precursor in the synthesis of various bioactive molecules. Its structural framework can be modified to create more complex compounds with specific biological activities. For instance, researchers have utilized Benzyl DL-Mandelate to develop new antimicrobial agents. The ester linkage provides a versatile platform for further functionalization, allowing chemists to introduce additional pharmacophores that enhance antimicrobial efficacy.

The compound's stability under various conditions also makes it suitable for industrial applications. Benzyl DL-Mandelate can be stored and handled relatively easily, making it a practical choice for large-scale synthesis and purification processes. Its compatibility with standard organic solvents further simplifies its integration into synthetic workflows.

In the realm of chemical biology, Benzyl DL-Mandelate has been used as a substrate in enzyme kinetics studies. Enzymes such as esterases play a crucial role in metabolic pathways, and studying their interaction with compounds like Benzyl DL-Mandelate can provide insights into their mechanisms of action. This information is invaluable for developing enzyme inhibitors or activators, which are critical in treating various metabolic disorders.

The pharmacokinetic properties of Benzyl DL-Mandelate have also been investigated extensively. Studies have shown that it exhibits moderate oral bioavailability and undergoes rapid metabolism in vivo. This makes it an interesting candidate for oral drug delivery systems. Understanding its metabolic pathways helps in designing prodrugs or derivatives that can improve therapeutic outcomes.

The environmental impact of using Benzyl DL-Mandelate as an intermediate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored to make the synthesis of Benzyl DL-Mandelate more sustainable.

In conclusion, Benzyl DL-Mandelate (CAS No. 890-98-2) is a multifaceted compound with significant potential in pharmaceuticals and chemical biology. Its role as a chiral building block, analgesic precursor, and bioactive molecule precursor underscores its importance in modern drug development. As research continues to uncover new applications for this compound, its significance is likely to grow further, making it an indispensable tool in the chemist's arsenal.

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